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Rabenosyn-5 (541-552) -

Rabenosyn-5 (541-552)

Catalog Number: EVT-243893
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Rabenosyn-5
Overview

Rabenosyn-5, encoded by the gene ZFYVE20, is a highly conserved protein that plays a crucial role in the endocytic pathway, particularly in the trafficking and recycling of the transferrin receptor. This protein is involved in determining the fate of internalized receptors, influencing their recycling to the plasma membrane or their degradation within lysosomes. Mutations in Rabenosyn-5 have been linked to various cellular dysfunctions and diseases, emphasizing its importance in cellular homeostasis and signaling.

Source and Classification

Rabenosyn-5 is classified as an endosomal protein that interacts with various components of the endocytic machinery, including Rab proteins. It is primarily studied in the context of its role in receptor recycling and endosomal transport. The protein's function has been elucidated through various studies, including those focusing on its interactions with transferrin receptors and its involvement in cellular processes across different organisms, including humans and malaria parasites .

Synthesis Analysis

Methods

The synthesis of Rabenosyn-5 typically involves recombinant DNA technology. The gene encoding Rabenosyn-5 is cloned into expression vectors, enabling the production of the protein in host cells such as bacteria or mammalian cells. Techniques such as polymerase chain reaction (PCR), restriction enzyme digestion, and ligation are used to construct the expression vector.

Technical Details

  • Cloning: The ZFYVE20 gene is amplified using specific primers and cloned into a suitable vector.
  • Expression: The vector is introduced into host cells (e.g., HEK293 cells) for protein expression.
  • Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags like His-tag for ease of purification.
Molecular Structure Analysis

Structure

Rabenosyn-5 contains several functional domains that facilitate its interaction with other proteins involved in endocytosis:

  • FYVE Domain: This domain binds phosphatidylinositol 3-phosphate, anchoring Rabenosyn-5 to endosomal membranes.
  • C2 Domain: Involved in calcium-dependent membrane binding.
  • Zinc Finger Motifs: These motifs are implicated in protein-protein interactions.

Data

The molecular weight of Rabenosyn-5 is approximately 80 kDa. Structural studies have revealed that it adopts a multi-domain configuration that allows it to interact with various partners within the endosomal system .

Chemical Reactions Analysis

Reactions

Rabenosyn-5 participates in several key reactions within the cell:

  1. Endosomal Fusion: It facilitates the fusion of early endosomes with late endosomes or lysosomes.
  2. Receptor Recycling: Rabenosyn-5 mediates the recycling of transferrin receptors back to the plasma membrane after internalization.

Technical Details

The mechanism involves binding to Rab proteins and other effector molecules that regulate vesicle transport. Experimental approaches such as co-immunoprecipitation and live-cell imaging are used to study these interactions .

Mechanism of Action

Rabenosyn-5 functions primarily through its interactions with Rab proteins, especially Rab5, which is critical for early endosome dynamics. Upon internalization of receptors such as transferrin, Rabenosyn-5 helps sort these receptors for either recycling or degradation.

Process

  1. Internalization: Transferrin binds to its receptor on the cell surface.
  2. Endosome Formation: The receptor-ligand complex is internalized into clathrin-coated vesicles.
  3. Sorting: Rabenosyn-5 directs the vesicles towards recycling pathways or lysosomal degradation based on cellular needs.

Data

Studies indicate that depletion of Rabenosyn-5 leads to reduced levels of transferrin receptors on the cell surface due to misrouting towards lysosomes .

Physical and Chemical Properties Analysis

Physical Properties

Rabenosyn-5 is soluble in aqueous buffers commonly used in molecular biology applications. Its stability can be affected by temperature and pH, necessitating careful handling during purification and storage.

Chemical Properties

The protein exhibits typical characteristics of membrane-associated proteins, including hydrophobic regions that facilitate membrane integration. Its interaction with phosphoinositides is crucial for its localization and function within endosomes.

Relevant Data or Analyses

Characterization studies using techniques like circular dichroism (CD) spectroscopy indicate that Rabenosyn-5 has a predominantly alpha-helical structure, which is common among membrane-associated proteins .

Applications

Rabenosyn-5 has significant scientific applications:

  1. Cell Biology Research: Understanding receptor trafficking mechanisms.
  2. Disease Models: Investigating mutations in ZFYVE20 associated with disorders affecting cellular transport processes.
  3. Drug Development: Targeting pathways involving Rabenosyn-5 for therapeutic interventions in diseases related to endocytic dysfunctions.

Research continues to explore Rabenosyn-5's role across various biological contexts, including its potential implications in cancer biology and infectious diseases like malaria .

Molecular Characterization of Rabenosyn-5 (541-552)

Sequence-Specific Structural Analysis of the 541-552 Peptide Fragment

The Rabenosyn-5 (541-552) peptide represents a specific 12-amino acid segment (SLHTRTRSLDFR) derived from the C-terminal region of the full-length Rabenosyn-5 protein. This peptide corresponds to residues 541-552 within the human Rabenosyn-5 sequence, which has a total molecular mass of approximately 110 kDa as determined by two-dimensional gel electrophoresis [1]. Positionally, this fragment resides in a region critical for protein-protein interactions, immediately following the five NPF (asparagine-proline-phenylalanine) motifs that serve as binding sites for proteins containing Eps15 homology (EH) domains [1] [3]. The peptide's primary structure features a high proportion of polar and charged residues (serine, histidine, threonine, arginine, aspartate, phenylalanine), suggesting potential for electrostatic interactions with binding partners.

Biochemical studies indicate that this region plays a significant role in Rab5 effector functions. The peptide contains several residues predicted to participate in phosphorylation-mediated regulation, including serine (S) and threonine (T) residues at positions 1, 4, 6, and 9 of the peptide sequence. Experimental evidence suggests that post-translational modifications within this region may modulate Rabenosyn-5's interaction with downstream effectors involved in endosomal trafficking [3]. Structural predictions indicate that this segment likely adopts an extended conformation rather than a defined secondary structure, potentially functioning as a flexible linker or recognition motif for interacting proteins [1].

Table 1: Key Residues in Rabenosyn-5 (541-552) Peptide and Predicted Functional Significance

Position in PeptideAmino AcidFunctional CharacteristicsPotential Modifications
1S (Serine)Potential phosphorylation sitePhosphorylation
2L (Leucine)Hydrophobic residueNone
3H (Histidine)Positively charged, potential metal coordinationNone
4T (Threonine)Potential phosphorylation sitePhosphorylation
5R (Arginine)Positively chargedNone
6T (Threonine)Potential phosphorylation sitePhosphorylation
7R (Arginine)Positively chargedNone
8S (Serine)Potential phosphorylation sitePhosphorylation
9L (Leucine)Hydrophobic residueNone
10D (Aspartate)Negatively chargedNone
11F (Phenylalanine)Hydrophobic residueNone
12R (Arginine)Positively chargedNone

The C-terminal location of this peptide positions it strategically for mediating interactions with Rab5 effectors and regulators of membrane fusion events. Studies using this peptide as an immunogen have demonstrated its utility in generating sequence-specific antibodies capable of detecting Rabenosyn-5 in complex biological samples through techniques including western blotting, immunofluorescence microscopy, and immunoprecipitation [1]. These antibodies have proven valuable for mapping the subcellular localization of Rabenosyn-5 to Rab5-positive early endosomes and for investigating its role in endocytic membrane traffic [1] [2].

Role of the FYVE Finger Domain in Rabenosyn-5 Recruitment Mechanisms

The FYVE finger domain (named after the four initial proteins identified: Fab1, YOTB, Vac1, and EEA1) represents a critical structural and functional element in Rabenosyn-5 that governs its subcellular localization and recruitment to early endosomal membranes. This domain, located near the N-terminus of full-length Rabenosyn-5, specifically binds phosphatidylinositol 3-phosphate (PtdIns3P or PI(3)P) with high affinity and specificity [2] [7]. The FYVE domain structure consists of two small β-sheets stabilized by two Zn²⁺ ions, followed by a C-terminal α-helix [7]. This configuration creates a binding pocket where the 3-phosphate of PI(3)P forms hydrogen bonds with a conserved arginine residue within the (R/K)(R/K)HHCR signature motif characteristic of FYVE domains [7].

The recruitment mechanism of Rabenosyn-5 to early endosomes is dual-dependent, requiring both PI(3)P binding through its FYVE domain and direct interaction with GTP-bound Rab5 [2]. This dual requirement creates a coincidence detection system ensuring precise spatial and temporal localization. Biochemical studies reveal that the FYVE domain-mediated membrane association follows a two-step mechanism: initial specific recognition of PI(3)P headgroups, followed by partial penetration of a "turret loop" (a region flanking the PI(3)P binding pocket) into the lipid bilayer [7]. This membrane insertion stabilizes the protein-membrane interaction beyond what would be achieved through headgroup binding alone.

Table 2: Molecular Interactions Mediated by the Rabenosyn-5 FYVE Domain

Interaction ComponentMolecular PartnerFunctional SignificanceBinding Specificity
PI(3)P binding pocketPhosphatidylinositol 3-phosphateMembrane targeting to early endosomesSpecific for PI(3)P; excludes polyphosphorylated phosphoinositides
(R/K)(R/K)HHCR motif3-phosphate group of PI(3)PHydrogen bonding with lipid headgroupRequires conserved basic residues
Turret loopLipid bilayerPartial membrane insertionHydrophobic interactions
Zn²⁺ coordinationStructural integrityStabilization of β-sheetsChelation of two Zn²⁺ ions
Adjacent coiled-coil regionUnknownPotential membrane penetration enhancementUnknown

Unlike the FYVE domain of EEA1 (Early Endosome Antigen 1), another Rab5 effector, Rabenosyn-5 lacks an additional RING zinc finger domain between the C2H2-type zinc finger and the FYVE finger domains [1]. This architectural difference may contribute to the distinct functional roles these effectors play in endosomal trafficking, despite their shared dependence on PI(3)P for membrane recruitment. Pharmacological inhibition of phosphatidylinositol 3-kinase (PI3K) with wortmannin disrupts Rabenosyn-5 localization by depleting PI(3)P from endosomal membranes, demonstrating the essential role of this lipid in Rabenosyn-5 recruitment [2] [7]. This recruitment mechanism positions Rabenosyn-5 to serve as a molecular scaffold bridging Rab5 activation with downstream effectors involved in SNARE-mediated membrane fusion events [2] [6].

Comparative Analysis of Rabenosyn-5 Domains Across Species

Comparative sequence analysis reveals significant conservation of Rabenosyn-5 domains across eukaryotic species, though with notable variations in domain arrangement that reflect functional specializations. The human Rabenosyn-5 protein contains several well-defined domains: an N-terminal C2H2 zinc finger of unknown function, a FYVE domain responsible for PI(3)P binding, a central coiled-coil region (CC) mediating Rab4 interactions, and five C-terminal NPF motifs that serve as binding sites for EH-domain-containing proteins such as EHD1 [1] [3]. The Rab5 binding region is located at the extreme C-terminal end, following the NPF motifs [3].

In Drosophila melanogaster, the Rabenosyn ortholog (CG8506, termed Rbsn) shares significant homology with human Rabenosyn-5 but exhibits distinct domain organization. The Drosophila protein contains an N-terminal C2H2 zinc finger, a FYVE domain, two NPF motifs (compared to five in humans), and several coiled-coil regions, but lacks the C-terminal helical region present in mammalian Rabenosyn-5 [6]. Notably, the NPF motifs are positioned N-terminally in Drosophila Rabenosyn compared to their C-terminal location in the human protein [6]. Genetic studies in Drosophila demonstrate that Rbsn-null mutants exhibit profound defects in endocytic trafficking, including a striking reduction in dextran-labeled endocytic structures and abnormal accumulation of Rab5 in enlarged vesicles [6]. These mutants display loss of epithelial polarity and neoplastic overgrowth, establishing Rabenosyn-5 as a novel tumor suppressor linking endocytic function to tissue architecture regulation [6].

The yeast ortholog of Rabenosyn-5, Vac1p, shares functional similarities but differs structurally. Vac1p contains an N-terminal FYVE domain but lacks the C2H2 zinc finger found in metazoan Rabenosyn-5 [1] [2]. Despite these structural differences, Vac1p similarly serves as a molecular link between the Rab5 ortholog Vps21p and the Sec1/Munc18-family protein Vps45p [2]. This conserved Rab5-Vps45 linkage suggests an evolutionarily preserved mechanism whereby Rabenosyn-5/Vac1p bridges Rab GTPase activation with SNARE complex assembly through SM protein interactions.

Table 3: Comparative Domain Architecture of Rabenosyn-5 Orthologs Across Species

SpeciesProtein NameN-Terminal DomainsCentral DomainsC-Terminal DomainsUnique FeaturesFunctional Phenotypes of Mutants
Homo sapiensRabenosyn-5C2H2 zinc finger, FYVE domainCoiled-coil region (Rab4 binding)Five NPF motifs, Rab5 binding regionExtended C-terminal helical regionImpaired endosomal recycling, delayed β1 integrin recycling, Golgi fragmentation
Drosophila melanogasterRbsn (CG8506)C2H2 zinc finger, FYVE domain, two NPF motifsCoiled-coil regionsRab5 binding regionShorter length, N-terminal NPF motifsLoss of epithelial polarity, neoplastic overgrowth, endocytosis defects, Rab5 accumulation in enlarged vesicles
Saccharomyces cerevisiaeVac1pFYVE domain--Lacks C2H2 zinc fingerDefective Golgi-to-vacuole trafficking (CPY pathway), impaired SNARE complex assembly

Functional conservation is particularly evident in the Vps45 interaction interface. In mammalian cells, Rabenosyn-5 forms a stable complex with hVPS45 (human Vacuolar Protein Sorting 45), serving as a molecular link between this Sec1/Munc18-like protein and Rab5 [2] [3]. Biochemical studies demonstrate that hVPS45 depletion decreases Rabenosyn-5 expression, likely through proteasomal degradation, highlighting a stabilizing function for this interaction [3]. Mutational analyses have identified a specific sequence within Rabenosyn-5 required for Vps45 binding, with point mutations in this region abolishing the interaction and impairing β1 integrin recycling [3]. The conservation of this interaction extends to C. elegans, where Vps45 and Rabenosyn-5 interact directly and are both required for Rab5-mediated endosomal fusion [3].

The functional significance of these conserved interactions is demonstrated by similar trafficking defects observed across species upon disruption of the Rabenosyn-5/Vps45 complex. In mammalian cells, depletion of either protein impairs β1 integrin recycling and delays cell migration on fibronectin substrates [3]. Similarly, Drosophila mutants lacking Rbsn, Vps45, or the syntaxin Avalanche (Avl) exhibit identical ultrastructural defects characterized by impaired vesicle fusion required for early endosome formation [6]. These findings establish the Rabenosyn-5/Vps45 complex as an evolutionarily conserved functional module that physically connects Rab5 activation to SNARE-mediated fusion during endosomal trafficking.

Properties

Product Name

Rabenosyn-5 (541-552)

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